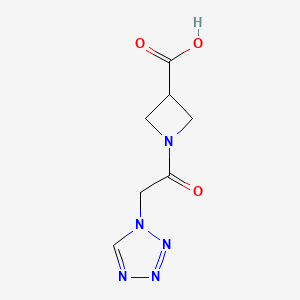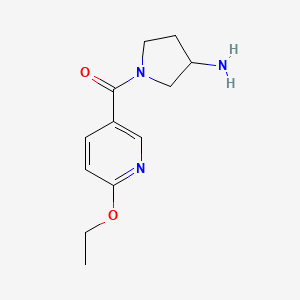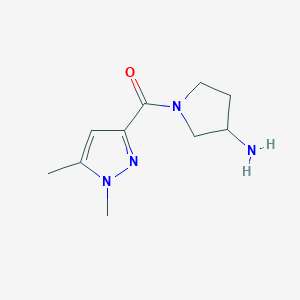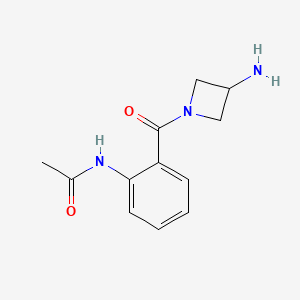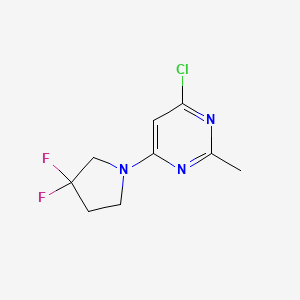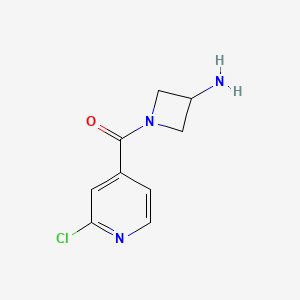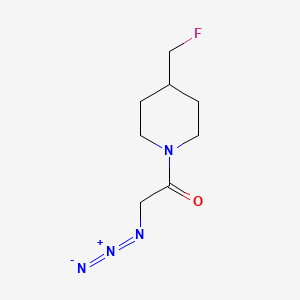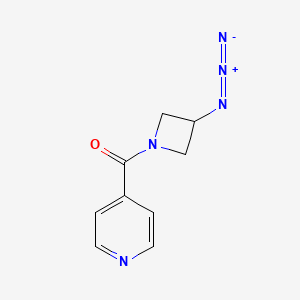
(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone
Overview
Description
“(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone” is an organic compound with the molecular formula C7H8N6O . It has an average mass of 192.178 Da and a monoisotopic mass of 192.075958 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C7H8N6O . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C7H8N6O, average mass of 192.178 Da, and monoisotopic mass of 192.075958 Da . More detailed properties would require specific experimental data which is not available in the search results.Scientific Research Applications
Antimicrobial Applications
Several studies have explored the antimicrobial potential of compounds related to "(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone". For instance, the synthesis of certain derivatives has shown good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Particularly, compounds with a methoxy group have exhibited high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012). This indicates a potential research avenue for developing new antimicrobial agents.
Anticancer and Antimycobacterial Activities
Derivatives of this chemical scaffold have also been synthesized with the aim of exploring their anticancer and antimycobacterial activities. A particular study highlighted the synthesis of nicotinic acid hydrazide derivatives showing promise in antimycobacterial activity, suggesting potential for tuberculosis treatment (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011). Another research effort focused on the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, indicating their effective performance against pathogenic strains and their potential use in overcoming drug resistance (Katariya, Vennapu, & Shah, 2021).
Chemical Synthesis and Structural Analysis
The role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins has been a subject of study, revealing the importance of this functional group in facilitating chemical reactions leading to novel structures (Zanirato, 2002). This type of research is crucial for the development of new synthetic methodologies and for the synthesis of compounds with potential biological activities.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-8-5-14(6-8)9(15)7-1-3-11-4-2-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUSGITJWYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


